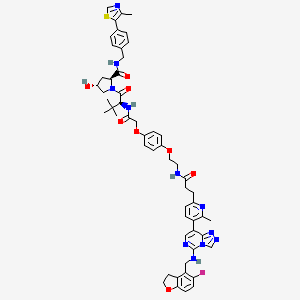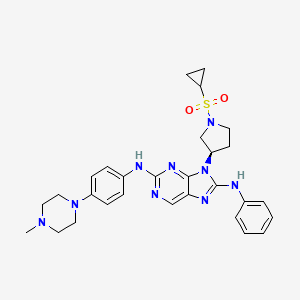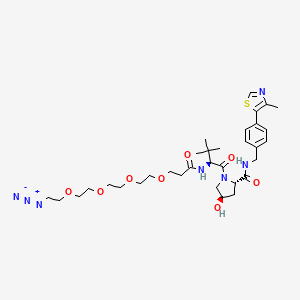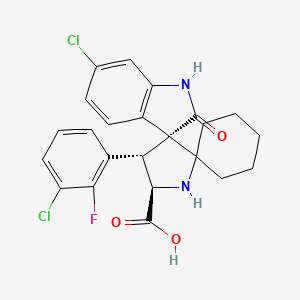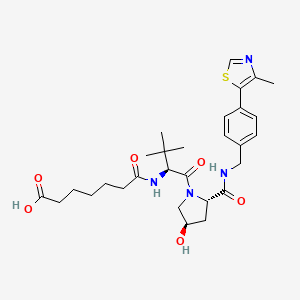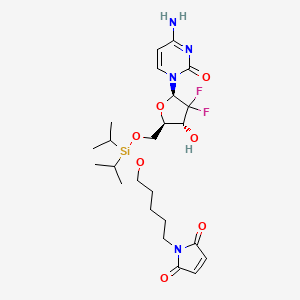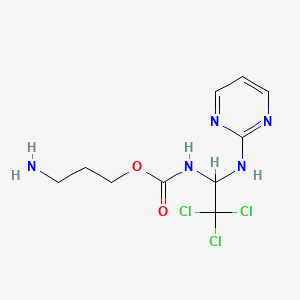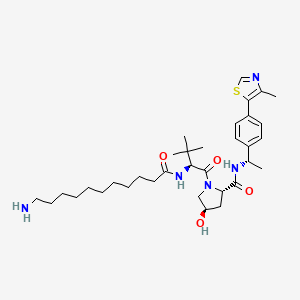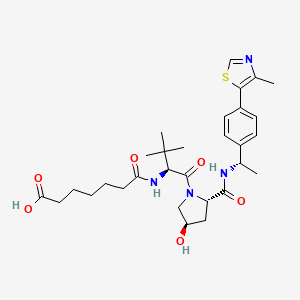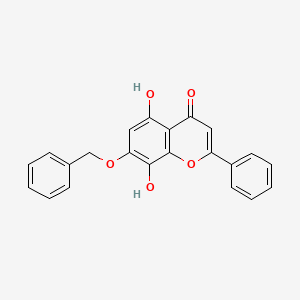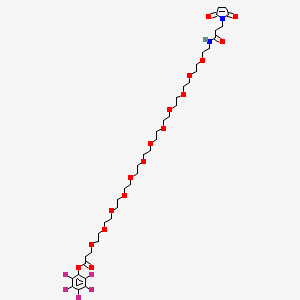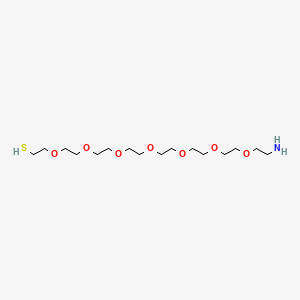
HS-Peg10-CH2CH2cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HS-Peg10-CH2CH2cooh involves the reaction of polyethylene glycol (PEG) with thiol and propionic acid groups. The reaction typically occurs under mild conditions to ensure the integrity of the PEG chain. The process involves the following steps:
- Activation of the PEG chain with a suitable activating agent.
- Introduction of the thiol group to form a thiol-PEG intermediate.
- Coupling of the thiol-PEG intermediate with propionic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
HS-Peg10-CH2CH2cooh undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or other electrophiles under basic conditions.
Major Products
Oxidation: Disulfide-linked PEG derivatives.
Reduction: Regeneration of the thiol-PEG.
Substitution: Alkylated PEG derivatives.
Scientific Research Applications
HS-Peg10-CH2CH2cooh is extensively used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted protein degradation in cellular studies.
Medicine: Potential therapeutic applications in targeted protein degradation for disease treatment.
Industry: Used in the production of specialized polymers and materials .
Mechanism of Action
HS-Peg10-CH2CH2cooh functions as a linker in PROTACs, which are designed to bring target proteins into proximity with E3 ubiquitin ligases. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain provides flexibility and solubility, enhancing the efficacy of the PROTAC .
Comparison with Similar Compounds
Similar Compounds
Thiol-PEG8-propionic acid: Shorter PEG chain, similar functionality.
Thiol-PEG12-propionic acid: Longer PEG chain, similar functionality.
Uniqueness
HS-Peg10-CH2CH2cooh is unique due to its optimal PEG chain length, which balances flexibility and solubility, making it highly effective in PROTAC synthesis compared to shorter or longer PEG derivatives .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O12S/c24-23(25)1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36/h36H,1-22H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWXZGPDQPXFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (5Z)-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)furan-3-carboxylate](/img/structure/B8103545.png)
![ethyl (5Z)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate](/img/structure/B8103546.png)
